molecular formula C8H5Cl2N B104814 3,4-Dichlorophenylacetonitrile CAS No. 3218-49-3

3,4-Dichlorophenylacetonitrile

Cat. No. B104814
CAS RN: 3218-49-3
M. Wt: 186.03 g/mol
InChI Key: QWZNCAFWRZZJMA-UHFFFAOYSA-N
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Description

3,4-Dichlorophenylacetonitrile is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds, which can provide insight into the chemical behavior and properties that 3,4-Dichlorophenylacetonitrile might exhibit. The first paper discusses the synthesis and characterization of pyridylacetonitriles, which are structurally similar to dichlorophenylacetonitriles but have a pyridine ring instead of a phenyl ring with chlorine substituents . The second paper examines a co-crystal involving chlorophenyl carbonitrile derivatives, which share the chlorophenyl moiety with 3,4-Dichlorophenylacetonitrile .

Synthesis Analysis

The synthesis of related compounds, such as 3-Pyridylacetonitrile (3PAN) and 4-Pyridylacetonitrile (4PAN), involves the cyanation of bromo methyl pyridines with TMSiCN under basic conditions . This method could potentially be adapted for the synthesis of 3,4-Dichlorophenylacetonitrile by starting with an appropriate dichlorophenyl precursor and introducing the cyano group through similar cyanation reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to 3,4-Dichlorophenylacetonitrile has been studied using density functional theory (DFT) computations. The ground state structure is determined by evaluating torsional potential energies, which can provide information on the preferred conformation of the molecule . The co-crystal study in the second paper shows how the presence of substituents like chlorine and cyano groups can affect the overall geometry of the molecule, such as the dihedral angles between rings .

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of 3,4-Dichlorophenylacetonitrile, they do provide insights into the reactivity of similar compounds. For instance, the presence of the cyano group can make the molecule a candidate for further functionalization through nucleophilic addition reactions or can participate in the formation of hydrogen bonds, as seen in the co-crystal study .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3,4-Dichlorophenylacetonitrile can be inferred from spectroscopic and computational studies. The papers discuss the use of FTIR, FT-Raman, NMR, and DFT to characterize the vibrational modes, molecular electrostatic potential (MESP), and chemical shifts . These techniques can be applied to 3,4-Dichlorophenylacetonitrile to determine its polarizability, dipole moment, and electronic transitions, which are important for understanding its physical properties and reactivity. The co-crystal structure analysis provides additional information on the solid-state properties, such as hydrogen bonding patterns .

Scientific Research Applications

1. Occurrence in Drinking Waters

3,4-Dichlorophenylacetonitrile (3,4-DCPAN) is identified as a nitrogenous aromatic disinfection byproduct in chlorinated and chloraminated drinking waters. Its stability under various conditions such as pH, disinfectant residuals, and quenching agents has been studied, providing essential information for water treatment and safety standards (Zhang et al., 2018).

2. Advanced Analytical Method Development

A sensitive method for the simultaneous determination of eight chlorophenylacetonitriles, including 3,4-DCPAN, in drinking water using solid-phase extraction (SPE)-GC/MS was developed. This method improved detection limits and precision, highlighting the compound's significance in monitoring water quality (Zhang et al., 2019).

3. Cancer Chemotherapy Treatments

The compound 2,4-dichlorophenylcyanoxime, synthesized from 3,4-dichlorophenylacetonitrile, acts as an inhibitor of human carbonic reductase. This enzyme decreases the effectiveness of anthracycline drug treatment for some types of cancer, making 3,4-dichlorophenylacetonitrile derivatives significant in cancer chemotherapy (Hilton et al., 2013).

4. Electrochemical Behavior and Polymerization Studies

3,4-Dichlorophenylacetonitrile plays a role in the electrochemical and polymerization studies. For example, its derivatives are examined in the context of poly(3,4-ethylenedioxythiophene) and its electrodeposition mechanisms, which are crucial for developing advanced materials and coatings (Ates et al., 2013).

5. Biotransformation Studies

Research on biotransformation of (3,4-dichloroanilino)phenylacetonitrile, a relative compound, in rats offers insights into its metabolism and degradation products. This information is critical for understanding the environmental and health impacts of such compounds (Borchert et al., 1983).

Safety And Hazards

3,4-Dichlorophenylacetonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

2-(3,4-dichlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZNCAFWRZZJMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185959
Record name (3,4-Dichlorophenyl)acetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichlorophenylacetonitrile

CAS RN

3218-49-3
Record name 3,4-Dichlorobenzeneacetonitrile
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Record name (3,4-Dichlorophenyl)acetonitrile
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Record name 3218-49-3
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Record name (3,4-Dichlorophenyl)acetonitrile
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Record name (3,4-dichlorophenyl)acetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
D Zhang, W Chu, Y Yu, SW Krasner… - … & Technology Letters, 2018 - ACS Publications
2-Chlorophenylacetonitrile (2-CPAN) and 3,4-dichlorophenylacetonitrile (3,4-DCPAN), representatives of a new class of nitrogenous aromatic disinfection byproducts, were first …
Number of citations: 57 pubs.acs.org
D Zhang, T Bond, SW Krasner, W Chu, Y Pan, B Xu… - Chemosphere, 2019 - Elsevier
Two chlorophenylacetonitriles (CPANs) (2-chloro- and 3,4-dichlorophenylacetonitrile), representatives of an emerging class of aromatic nitrogenous disinfection byproducts, were …
Number of citations: 33 www.sciencedirect.com
SG Akopyan, AO Martirosyan, SL Mndzhoyan… - Pharmaceutical …, 2001 - Springer
Based on the mathematical (QSAR) predictions for 1-arylcycloalkyl-1-penicillins, we may expect that introduction of substituents such as F, Cl, and OH into the aromatic nucleus of these …
Number of citations: 1 link.springer.com
F Benington, R Morin, L Clark, Jr - The Journal of Organic …, 1960 - ACS Publications
In a continuation of a long-range study of the influence of ring substituents on/3-phenethylamines on psychopharmacological activity, 4 5three new/9-phenethylamines substituted in the …
Number of citations: 5 pubs.acs.org
GH Hitchings, PB Russell, N Whittaker - Journal of the Chemical …, 1956 - pubs.rsc.org
… , diethyl ketone, benzophenone, and some cyclic ketones have now been condensed with $-chlorophenylacetonitrile and, in a few instances, with 3 : 4-dichlorophenylacetonitrile and 9-…
Number of citations: 16 pubs.rsc.org
JR Baker, J Gilbert, S Paula, X Zhu, JA Sakoff… - …, 2018 - Wiley Online Library
Knoevenagel condensation of 3,4‐dichloro‐ and 2,6‐dichlorophenylacetonitriles gave a library of dichlorophenylacrylonitriles. Our leads (Z)‐2‐(3,4‐dichlorophenyl)‐3‐(1H‐pyrrol‐2‐yl)…
M Tarleton, J Gilbert, JA Sakoff, A McCluskey - European journal of …, 2012 - Elsevier
We previously reported the discovery of a simple conjugated cyano pharmacophore which had led to the development of (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile (1), as …
Number of citations: 43 www.sciencedirect.com
JR Baker, PJ Cossar, MAT Blaskovich, AG Elliott… - Molecules, 2022 - mdpi.com
Five focused compound libraries (forty-nine compounds), based on prior studies in our laboratory were synthesized and screened for antibiotic and anti-fungal activity against S. aureus, …
Number of citations: 4 www.mdpi.com
AR MacKenzie, AP Marchington… - Journal of medicinal …, 2002 - ACS Publications
The design, synthesis, and pharmacological evaluation of a novel class of neurokinin-2 (NK 2 ) antagonists 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-…
Number of citations: 53 pubs.acs.org
A Rosowsky, J Battaglia, KKN Chen… - The Journal of Organic …, 1968 - ACS Publications
Methods of synthesis of 2-tetralone and its sub-stituted analogs have been reviewed recently. 5 The approach favored by most workers during the past 25 years has involved reduction …
Number of citations: 31 pubs.acs.org

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